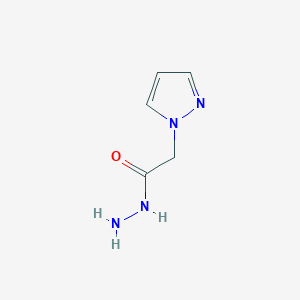

2-(1H-pyrazol-1-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrazol-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-8-5(10)4-9-3-1-2-7-9/h1-3H,4,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBHEQPBKPVVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588674 | |

| Record name | 2-(1H-Pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934175-49-2 | |

| Record name | 1H-Pyrazole-1-acetic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934175-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-1-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-yl)acetohydrazide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-pyrazol-1-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting data in a clear and accessible format for researchers, scientists, and professionals in the field.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of pyrazole with an ethyl haloacetate, such as ethyl bromoacetate, to form the intermediate ethyl 2-(1H-pyrazol-1-yl)acetate. This is followed by the hydrazinolysis of the resulting ester using hydrazine hydrate to yield the final acetohydrazide product.

Synthetic Pathway

The overall synthetic scheme is as follows:

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

Pyrazole is reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF). The base deprotonates the pyrazole ring, facilitating the nucleophilic attack on the ethyl bromoacetate.

Step 2: Synthesis of this compound

The purified ethyl 2-(1H-pyrazol-1-yl)acetate is then refluxed with hydrazine hydrate in an alcoholic solvent, typically ethanol. This reaction converts the ester functional group into the desired hydrazide.

Experimental Protocols

Protocol for the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate [1]

-

Materials: Pyrazole, sodium hydride (60% dispersion in mineral oil), dimethylformamide (DMF), ethyl bromoacetate, water, methylene chloride, magnesium sulfate.

-

Procedure:

-

To a slurry of sodium hydride (0.2 mol) in DMF (100 mL) at room temperature, add pyrazole (0.16 mol) portion-wise.

-

Stir the mixture for 1 hour at room temperature.

-

Add ethyl bromoacetate (0.16 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture at approximately 100°C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer with methylene chloride.

-

Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting oil by column chromatography on silica gel.

-

Protocol for the Synthesis of this compound [2][3]

-

Materials: Ethyl 2-(1H-pyrazol-1-yl)acetate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (0.05 mol) in ethanol.

-

Add hydrazine hydrate (0.05 mol) to the solution.

-

Reflux the reaction mixture for 3 hours.

-

Allow the reaction mixture to cool to room temperature and then pour it over crushed ice.

-

Filter the resulting solid precipitate and dry it.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Data Presentation

Table 1: Summary of Synthesis Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 2-(1H-pyrazol-1-yl)acetate | C₇H₁₀N₂O₂ | 154.17 | - | - |

| This compound | C₅H₈N₄O | 140.14 | 70-80 (expected) | 108.5-109.1[4] |

Note: Specific yield and melting point for ethyl 2-(1H-pyrazol-1-yl)acetate were not found in the search results. The melting point for a similar pyrazole derivative is provided as a reference.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3400 - 3250 | Stretching vibrations of NH₂ group |

| N-H (amide) | 3300 - 3100 | Stretching vibration of NH group |

| C-H (aromatic) | 3100 - 3000 | Stretching vibrations on pyrazole ring |

| C=O (amide I) | 1680 - 1630 | Stretching vibration of carbonyl group |

| N-H (amide II) | 1640 - 1550 | Bending vibration of NH group |

Note: The wavenumbers are typical ranges for the specified functional groups and are based on general spectroscopic principles and data for similar compounds.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-5 (pyrazole) |

| ~7.5 | d | 1H | H-3 (pyrazole) |

| ~6.3 | t | 1H | H-4 (pyrazole) |

| ~4.9 | s | 2H | CH₂ |

| ~7.8 | br s | 1H | NH |

| ~4.0 | br s | 2H | NH₂ |

Note: The chemical shifts are predicted based on the analysis of similar pyrazole acetohydrazide derivatives and general NMR principles.[4][9]

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (amide) |

| ~140 | C-3 (pyrazole) |

| ~130 | C-5 (pyrazole) |

| ~106 | C-4 (pyrazole) |

| ~52 | CH₂ |

Note: The chemical shifts are predicted based on the analysis of similar pyrazole derivatives.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

Table 5: Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | 141.0771 | - |

| [M]⁺ | 140.0698 | - |

Note: The calculated m/z values are for the specified ions of this compound (C₅H₈N₄O).[10]

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Characterization Logic

Caption: Logical flow of spectroscopic characterization.

References

- 1. prepchem.com [prepchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]

Crystal Structure of Pyrazole Acetohydrazide Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 2-(1H-pyrazol-1-yl)acetohydrazide and its derivatives. While a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no publicly available single-crystal X-ray structure for the parent compound, this compound, this document provides key information on its synthesis and characterization. Furthermore, to illustrate the detailed structural analysis pertinent to this class of compounds, a comprehensive examination of the crystal structure of a closely related derivative, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide , is presented. This case study serves as a valuable reference for understanding the molecular geometry, intermolecular interactions, and experimental protocols relevant to pyrazole acetohydrazide drug candidates.

Synthesis and Characterization of this compound

While the crystal structure is not available, the synthesis of this compound has been reported. The process typically involves a two-step procedure, which can be visualized in the workflow diagram below.

The initial step involves the esterification of 1H-pyrazole with ethyl chloroacetate in the presence of a base like potassium carbonate in a suitable solvent such as dry acetone. The resulting ester, ethyl 2-(1H-pyrazol-1-yl)acetate, is then subjected to hydrazinolysis by refluxing with hydrazine hydrate to yield the final product, this compound. The characterization of the synthesized compound is typically performed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its molecular structure.

Case Study: Crystal Structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide

As a representative example of a pyrazole acetohydrazide derivative with a determined crystal structure, we present the crystallographic data for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide.[1]

Molecular Structure

The molecular structure of this derivative, as determined by single-crystal X-ray diffraction, is depicted below.

In the crystalline state, the molecules are connected by N—H⋯O and O—H⋯N hydrogen bonds, forming supramolecular chains.[1] The dihedral angles between the mean plane of the acetohydrazide group and the pyrazole and pyridine rings are 81.62 (6)° and 38.38 (4)°, respectively.[1]

Crystallographic Data

The quantitative data from the single-crystal X-ray diffraction experiment are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₄H₁₆N₆O₂ |

| Formula weight | 300.33 |

| Temperature | 100 K |

| Wavelength | Mo Kα radiation |

| Crystal system | Monoclinic |

| Space group | C c |

| Unit cell dimensions | a = 24.5792 (6) Å |

| b = 7.5795 (2) Å | |

| c = 8.3072 (2) Å | |

| β = 107.335 (1)° | |

| Volume | 1477.32 (6) ų |

| Z | 4 |

| Calculated density | - |

| Absorption coefficient | 0.10 mm⁻¹ |

| Crystal size | 0.36 × 0.28 × 0.21 mm |

Data sourced from Plutenko et al.[1]

Table 2: Data Collection and Refinement Details

| Parameter | Value |

| Diffractometer | Bruker Kappa APEXII DUO CCD |

| Reflections collected | 8846 |

| Independent reflections | 4395 |

| R_int | 0.016 |

| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.032 |

| wR(F²) | 0.081 |

| Goodness-of-fit (S) | 1.03 |

| Parameters | 204 |

| Restraints | 3 |

| Largest diff. peak and hole | 0.36 and -0.24 e Å⁻³ |

Data sourced from Plutenko et al.[1]

Experimental Protocols

The synthesis of the title compound involved a two-step process. First, 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyiminoacetohydrazide was prepared. This intermediate was then reacted with 2-acetylpyridine in methanol under reflux to yield the final product, which was subsequently recrystallized from methanol to obtain crystals suitable for X-ray diffraction.[1]

The crystallographic data were collected on a Bruker Kappa APEXII DUO CCD diffractometer. A multi-scan absorption correction was applied to the collected data. The structure was solved and refined using established crystallographic software.[1]

References

The Rising Therapeutic Potential of Pyrazole Acetohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] When combined with an acetohydrazide moiety, the resulting derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for novel drug discovery. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of pyrazole acetohydrazide derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[3] Pyrazole acetohydrazide derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal strains.

A notable study involved the synthesis of eleven acetohydrazide-linked pyrazole derivatives, which were screened for their antimicrobial efficacy.[3][4] Several of these compounds, particularly 6b, 6c, and 6d, displayed potent activity against both bacterial and fungal strains, comparable to standard drugs like ciprofloxacin and amphotericin-B.[3][4] Structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups on the pyrazole ring enhances the antimicrobial potential of these derivatives.[3][4]

Quantitative Antimicrobial Data

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 6b | E. coli | 18 | 62.5 | [4] |

| S. aureus | 20 | 31.25 | [4] | |

| C. albicans | 19 | 62.5 | [4] | |

| 6c | E. coli | 19 | 62.5 | [4] |

| S. aureus | 22 | 31.25 | [4] | |

| C. albicans | 21 | 31.25 | [4] | |

| 6d | E. coli | 21 | 31.25 | [4] |

| S. aureus | 24 | 15.62 | [4] | |

| C. albicans | 23 | 15.62 | [4] | |

| Ciprofloxacin | E. coli | 25 | 15.62 | [4] |

| S. aureus | 28 | 7.81 | [4] | |

| Amphotericin-B | C. albicans | 26 | 7.81 | [4] |

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of the synthesized pyrazole acetohydrazide derivatives was determined using the agar well diffusion method.[3]

-

Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth and Sabouraud dextrose broth, respectively, for 24 hours. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard.

-

Plate Preparation: Sterile Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar plates were swabbed with the prepared microbial inoculum.

-

Well Creation: Wells of 6 mm diameter were punched into the agar plates using a sterile cork borer.

-

Compound Application: A 100 µL solution of each test compound (at a concentration of 1 mg/mL in DMSO) was added to the respective wells.

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel and effective anticancer therapeutics.[5] Pyrazole acetohydrazide derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.

Studies have shown that these derivatives can induce dose-dependent antiproliferative effects. For instance, certain pyrazole acetohydrazides exhibited potent activity against lung carcinoma (A-549), colorectal adenocarcinoma (HT-29), and breast adenocarcinoma (MCF-7) cell lines.[6] One particular compound demonstrated strong anti-proliferative activity against MCF-7 cells with an IC50 value of 7.31 μM and high selectivity.[6] The presence of specific substituents, such as a methyl group on the pyrazole ring and a dimethylamino group on a benzene ring, has been linked to enhanced anticancer activity.[7]

Quantitative Anticancer Data

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 2 | MCF-7 | 7.31 | [6] |

| Compound 4 | MDA-MB-231 | 6.36 (pIC50) | [7] |

| Compound 5 | MDA-MB-231 | 5.90 (pIC50) | [7] |

| Compound 33 | MDA-MB-231 | 6.55 (pIC50) | [7] |

| Compound 4 (predicted) | A2780 | 8.57 (pIC50) | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic potential of pyrazole acetohydrazide derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory and Antifungal Activities

Beyond their antimicrobial and anticancer properties, pyrazole derivatives, including acetohydrazide analogs, have shown promise as anti-inflammatory and antifungal agents.[8][9][10]

Some pyrazole analogues exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[8] This selective inhibition offers the potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs.[11]

In the realm of antifungal activity, pyrazole-4-acetohydrazide derivatives have been designed to target fungal succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[9][10] Several compounds in this class have demonstrated potent in vitro activity against significant plant pathogenic fungi, with EC50 values superior to some commercial fungicides.[9]

Quantitative Antifungal Data

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| 6w | Rhizoctonia solani | 0.27 | [9] |

| 6c | Fusarium graminearum | 1.94 | [9] |

| 6f | Botrytis cinerea | 1.93 | [9] |

| Boscalid | Rhizoctonia solani | 0.94 | [9] |

| Fluopyram | Fusarium graminearum | 9.37 | [9] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity of pyrazole derivatives can be assessed using the carrageenan-induced paw edema model in rats.[11]

-

Animal Grouping: Male Wistar rats are divided into control, standard, and test groups.

-

Drug Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Synthesis of Pyrazole Acetohydrazide Derivatives

The synthesis of pyrazole acetohydrazide derivatives typically involves a multi-step process. A common route begins with the reaction of a β-ketoester with a hydrazine to form the pyrazole ring. The subsequent steps involve the introduction of the acetohydrazide moiety, often through the condensation of a pyrazole carboxylic acid or its ester with hydrazine hydrate, followed by reaction with an appropriate aldehyde or ketone.

Conclusion and Future Directions

Pyrazole acetohydrazide derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The extensive research into their biological activities has revealed their potential as potent antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships established so far provide a solid foundation for the rational design of new, more effective, and selective drug candidates. Future research should focus on optimizing the lead compounds through structural modifications, elucidating their precise mechanisms of action, and conducting comprehensive preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits. The continued exploration of this chemical space is poised to deliver the next generation of drugs to combat some of the most pressing global health challenges.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel acetohydrazide pyrazolederivatives: Design, synthesis,characterization and antimicrobial activity [cuh.ndl.gov.in]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

A Technical Guide to Key Therapeutic Targets of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs.[1][2][3][4] Its unique five-membered heterocyclic ring, containing two adjacent nitrogen atoms, can act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility while providing crucial hydrogen bond donor and acceptor capabilities for target engagement.[2][5] This guide provides an in-depth technical overview of the principal therapeutic targets of pyrazole-based compounds, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying biological pathways.

Cyclooxygenase (COX) Enzymes

Pyrazole derivatives are famously effective as anti-inflammatory agents, primarily through the selective inhibition of Cyclooxygenase-2 (COX-2).[6][7][8] COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[9][10] In contrast, the constitutive COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa. The therapeutic advantage of selective COX-2 inhibitors lies in their ability to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][11] The pyrazole-containing drug Celecoxib is a leading example of a selective COX-2 inhibitor.[9][12][13]

Quantitative Data: COX-1/COX-2 Inhibition

The inhibitory potency of pyrazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a selectivity index, with higher values indicating greater selectivity for COX-2.

| Compound/Drug | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | 82 | 12 | [1] |

| COX-2 | 6.8 | [1] | ||

| Celecoxib | COX-1 | >100 | >4.0 | [1] |

| COX-2 | 25 | [1] | ||

| Rofecoxib | COX-1 | >100 | >4.0 | [1] |

| COX-2 | 25 | [1] | ||

| Compound 11 | COX-1 | 4.43 | >90.4 | [6] |

| COX-2 | 0.049 | [6] | ||

| Compound 12 | COX-1 | 2.07 | >43.1 | [6] |

| COX-2 | 0.048 | [6] | ||

| Compound 15 | COX-1 | 2.04 | >47.4 | [6] |

| COX-2 | 0.043 | [6] | ||

| Compound 11 | COX-1 | >100 | >6211 | [14] |

| COX-2 | 0.0162 | [14] | ||

| Compound 16 | COX-1 | >100 | >4975 | [14] |

| COX-2 | 0.0201 | [14] |

Signaling Pathway: COX-2 in Inflammation

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[5][9][15][16]

Objective: To quantify the inhibitory potency of a pyrazole compound on recombinant human COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound (dissolved in DMSO)

-

Arachidonic acid (substrate)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or a colorimetric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Enzyme Reaction Setup: In a 96-well plate, add the following to each well in order:

-

Assay Buffer

-

Heme cofactor

-

COX-1 or COX-2 enzyme solution

-

Test compound dilution or vehicle (for control wells).

-

-

Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin Production:

-

EIA Method: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Colorimetric Method: If using TMPD, the peroxidase activity of COX will oxidize TMPD, producing a colored product. Measure the absorbance at the appropriate wavelength (e.g., 611 nm).[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Cannabinoid Receptors (CB1 & CB2)

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that are central to the endocannabinoid system.[17][18] CB1 receptors are highly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are found predominantly in immune cells and peripheral tissues, playing a role in inflammation.[17][19] Pyrazole derivatives have been instrumental in developing selective ligands for these receptors. The compound Rimonabant, a pyrazole derivative, was a well-known selective CB1 receptor inverse agonist.[18] More recent efforts have focused on developing CB2-selective agonists for treating inflammatory diseases without CNS side effects.[19]

Quantitative Data: Cannabinoid Receptor Binding Affinity

The affinity of pyrazole compounds for cannabinoid receptors is typically determined through competitive binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity.

| Compound/Drug | Target | Binding Affinity (Ki, nM) | Assay Type | Reference |

| Rimonabant (SR141716A) | hCB1 | 7.49 | Radioligand Displacement | [20] |

| hCB2 | 499 | Radioligand Displacement | [20] | |

| Derivative 1a | hCB1 | 1.8 | Radioligand Displacement | [14] |

| hCB2 | 104 | Radioligand Displacement | [14] | |

| Derivative 1c | hCB1 | 58.7 | Radioligand Displacement | [14] |

| hCB2 | >3350 | Radioligand Displacement | [14] | |

| Derivative 1d | hCB1 | 24.3 | Radioligand Displacement | [14] |

| hCB2 | >3350 | Radioligand Displacement | [14] | |

| RNB-61 | hCB2 | 0.13 | Radioligand Displacement | [19] |

| hCB1 | 890 | Radioligand Displacement | [19] |

Signaling Pathway: Cannabinoid Receptor Activation

Experimental Protocol: Cannabinoid Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for CB1 or CB2 receptors.[17][18][21][22]

Objective: To determine the binding affinity of a pyrazole compound by measuring its ability to displace a known high-affinity radioligand from CB1 or CB2 receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Unlabeled Ligand (for non-specific binding): WIN-55,212-2 or CP-55,940 at a high concentration (e.g., 10 µM).

-

Test compound (pyrazole derivative).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well filter plates with glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Liquid scintillation cocktail and scintillation counter.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound over a wide concentration range (e.g., 0.1 nM to 10 µM) in binding buffer.

-

Dilute the [³H]CP-55,940 in binding buffer to a final concentration near its Kd value (typically ~0.5-1.5 nM).

-

Prepare the unlabeled ligand at a high concentration (10 µM) for determining non-specific binding.

-

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add binding buffer, [³H]CP-55,940, and the cell membrane preparation.

-

Non-specific Binding (NSB): Add the high-concentration unlabeled ligand, [³H]CP-55,940, and the cell membrane preparation.

-

Competitive Binding: Add the diluted test compound (at each concentration), [³H]CP-55,940, and the cell membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters multiple times (e.g., 3x) with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mat, then place the filter discs into scintillation vials containing scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each test compound concentration, calculate the percentage of specific binding relative to the control (wells with no test compound).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from this curve using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protein Kinases

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer.[1][23][24] The pyrazole scaffold is a key component in numerous clinically successful kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).[25][26]

Quantitative Data: Protein Kinase Inhibition

The potency of pyrazole-based kinase inhibitors is measured by their IC50 values against specific kinases in enzymatic assays or against cancer cell lines in cell-based assays.

| Compound/Drug | Target Kinase | Assay Type | IC50 (µM) | Reference |

| Erlotinib | EGFR | Cell-free ELISA | 0.0048 | [4] |

| Erlotinib | EGFR (A431 cells) | Phospho-ELISA | 0.0012 | [27] |

| Compound 9 | CDK2/cyclin A2 | Enzyme Assay | 0.96 | [28] |

| Compound 7d | CDK2/cyclin A2 | Enzyme Assay | 1.47 | [28] |

| Compound 4 | CDK2/cyclin A2 | Enzyme Assay | 3.82 | [28] |

| Compound 25 | CDK1 | Enzyme Assay | 1.52 | [29] |

| Afuresertib | Akt1 | Enzyme Assay | 0.0013 | [29] |

| Compound P-6 | Aurora-A | Enzyme Assay | 0.11 | [30] |

Signaling Pathway: CDK2 in Cell Cycle Progression

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol is a common method for quantifying kinase activity and inhibition by measuring the amount of ADP produced.[2][31]

Objective: To determine the IC50 value of a pyrazole compound against a specific protein kinase (e.g., CDK2/cyclin A2).

Materials:

-

Kinase enzyme (e.g., recombinant CDK2/cyclin A2)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase Assay Buffer

-

Test compound (pyrazole derivative)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Kinase Reaction Setup: In a white 96-well plate, add the following components:

-

Kinase Assay Buffer

-

Test compound at various concentrations or vehicle control.

-

Substrate and ATP mixture.

-

Kinase enzyme to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

First Detection Step (Stopping Kinase Reaction & Depleting ATP):

-

Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Second Detection Step (Converting ADP to ATP & Light Generation):

-

Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced during the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

-

Data Analysis:

-

The signal from inhibited reactions will be lower than the control.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Neurodegenerative Disease Targets

Pyrazoline compounds have shown significant potential in addressing neurodegenerative disorders by targeting key enzymes involved in neurotransmitter metabolism and disease pathology.[9][12][17] Prominent targets include Monoamine Oxidases (MAO-A and MAO-B), which degrade neurotransmitters like dopamine and serotonin, and Acetylcholinesterase (AChE), which breaks down acetylcholine.[12][32] Inhibition of these enzymes can help restore neurotransmitter balance, which is often disrupted in conditions like Parkinson's and Alzheimer's disease.

Quantitative Data: MAO & AChE Inhibition

| Compound/Drug | Target | IC50 (µM) | Reference |

| Compound EH7 | MAO-A | 8.38 | [11] |

| MAO-B | 0.063 | [11] | |

| Compound EH6 | MAO-A | >10 | [11] |

| MAO-B | 0.179 | [11] | |

| Compound A13 | AChE | 0.02347 | [12] |

| Compound A06 | AChE | 0.09 | [12] |

| Rivastigmine | AChE | 12.23 | [12] |

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a standard method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.[23]

Objective: To measure the IC50 of a pyrazole compound against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (substrate).

-

Potassium phosphate buffer (pH 7.4).

-

Test compounds (dissolved in DMSO).

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Plate Setup: In a 96-well black microplate, add buffer and serial dilutions of the test compounds or reference inhibitors.

-

Enzyme Addition: Add MAO-A or MAO-B enzyme solution to the wells and pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the kynuramine substrate.

-

Incubation: Incubate the plate at 37°C for 30 minutes. The MAO enzyme will convert the non-fluorescent kynuramine to the fluorescent product, 4-hydroxyquinoline.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).

-

Measurement: Measure the fluorescence of the product at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 values by plotting the data as described in previous protocols.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 4. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

- 14. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. egrove.olemiss.edu [egrove.olemiss.edu]

- 22. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. selleckchem.com [selleckchem.com]

- 28. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Methods of Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for constructing the pyrazole ring, a crucial scaffold in medicinal chemistry and drug development. We will delve into the core strategies, presenting detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable method for their specific applications.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)

The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for pyrazole synthesis.[1][2] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1] This method's versatility allows for the synthesis of a wide array of substituted pyrazoles.[3]

General Mechanism

The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.[3][4] When using unsymmetrical 1,3-dicarbonyl compounds, the initial attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[3]

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery of 2-(1H-Pyrazol-1-yl)acetohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a cornerstone in medicinal chemistry, continues to yield novel compounds with significant therapeutic potential. Among these, 2-(1H-pyrazol-1-yl)acetohydrazide derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery of these derivatives, focusing on their synthesis, biological evaluation, and mechanistic insights. Detailed experimental protocols, quantitative structure-activity relationship data, and visual representations of key processes are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Pyrazoles and their derivatives are a well-established class of heterocyclic compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The incorporation of an acetohydrazide moiety at the N1 position of the pyrazole ring has been a key strategy in the development of novel therapeutic agents.[3][4] This guide delves into the discovery of this compound derivatives, highlighting their potential in addressing unmet medical needs.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound derivatives.

Characterization of the synthesized compounds is crucial and is typically achieved through various spectroscopic techniques including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[3][5]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a wide array of biological activities. The following sections summarize the key findings.

Antimicrobial Activity

Several studies have reported the potent antimicrobial effects of these derivatives.[3][4][5] The activity is often influenced by the nature of the substituent on the pyrazole ring and the aromatic aldehyde or ketone used in the final condensation step.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |

| 6b | 4-Methylphenyl | S. aureus | - | [3] |

| 6c | 4-Chlorophenyl | S. aureus | - | [3][5] |

| 6d | 4-Nitrophenyl | S. aureus | - | [3][5] |

| 6c | 4-Chlorophenyl | E. coli | - | [3][5] |

| 6d | 4-Nitrophenyl | E. coli | - | [3][5] |

| 6d | 4-Nitrophenyl | A. niger | 18 mm (zone of inhibition) | [5] |

| Compound 3 | - | E. coli | 0.25 | [6] |

| Compound 4 | - | S. epidermidis | 0.25 | [6] |

| Compound 2 | - | A. niger | 1 | [6] |

Note: MIC values were not explicitly provided in µg/mL in some references; instead, qualitative descriptions or zone of inhibition data were given. A structure-activity relationship (SAR) study revealed that electron-withdrawing groups on the phenyl ring enhance the antimicrobial potential.[3][4]

Anticancer Activity

The anticancer potential of these derivatives has been investigated against various cancer cell lines.[2][7] The mechanism of action for some of these compounds involves the induction of apoptosis.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound ID | R Group | Cell Line | IC₅₀ (µM) | Reference |

| Compound 2 | - | MCF-7 | 7.31 | [7] |

| 5b | - | K562 | 0.021 | [2] |

| 5b | - | A549 | 0.69 | [2] |

| Compound 11 | - | HCT-116 | - | [8] |

| Compound 13 | - | 4T1 | 25 | [9] |

Note: Some studies did not report specific IC₅₀ values but indicated potent activity.[8] Compound 5b was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM.[2]

Anti-inflammatory Activity

Certain derivatives have shown significant anti-inflammatory properties, with some acting as inhibitors of tumor necrosis factor-alpha (TNF-α) production.[10]

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound ID | R Group | Assay | Activity | Reference |

| 4a | (E)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene) | In vivo TNF-α suppression | 57.3% | [10] |

| 4f | (E)-N'-(4-chlorobenzylidene) | In vivo TNF-α suppression | 55.8% | [10] |

| Compound 4 | - | Carrageenan-induced paw edema | Better than Diclofenac sodium | [6] |

These compounds showed anti-inflammatory and antinociceptive properties comparable to the standard drug SB-203580.[10]

Mechanism of Action: Signaling Pathways

The biological activities of these derivatives are underpinned by their interaction with specific cellular targets and signaling pathways. For instance, the anti-inflammatory effects of some derivatives are mediated through the inhibition of the p38 MAPK pathway, leading to a reduction in TNF-α production.[10]

Caption: p38 MAPK signaling pathway inhibition by select derivatives.

In the context of anticancer activity, some derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2]

Caption: Mechanism of action for tubulin polymerization inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of this compound derivatives.

General Synthesis of 1-Phenyl-3-(substituted-phenyl)-1H-pyrazol-4-carbaldehyde Derivatives

These intermediates are crucial for the synthesis of the final acetohydrazide derivatives.

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Protocol:

-

The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF).

-

The appropriate substituted acetophenone hydrazone is then added portion-wise to the Vilsmeier-Haack reagent.

-

The reaction mixture is heated at 60-70°C for several hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The precipitated solid is filtered, washed with water, and purified by recrystallization.[11]

Synthesis of this compound Derivatives

Protocol:

-

A mixture of the appropriate 1,3-disubstituted-1H-pyrazole-4-carbaldehyde and 2-cyanoacetohydrazide is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid.[12]

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to afford the pure this compound derivative.[12]

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Protocol:

-

Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test microorganism.

-

Create wells of a defined diameter in the agar using a sterile borer.

-

Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

-

A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

The plates are incubated at 37°C for 24-48 hours.

-

The diameter of the zone of inhibition around each well is measured in millimeters.[3][5]

In Vitro Anticancer Activity (MTT Assay)

Protocol:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value is determined.[2]

Conclusion and Future Perspectives

The discovery of this compound derivatives has unveiled a versatile scaffold with significant therapeutic potential across various disease areas. The data presented in this guide highlights the promising antimicrobial, anticancer, and anti-inflammatory activities of this class of compounds. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their advancement into preclinical and clinical development. The logical relationship for future drug development is outlined below.

Caption: Logical progression for future drug development efforts.

References

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orientjchem.org [orientjchem.org]

The Pyrazole Nucleus: A Versatile Scaffold in Modern Drug Discovery and Its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of therapeutic agents targeting a wide range of biological macromolecules. This technical guide provides a comprehensive overview of the core mechanisms of action of pyrazole-based compounds, focusing on their roles as enzyme inhibitors and receptor antagonists. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Core Mechanisms of Action

Pyrazole-based compounds exert their pharmacological effects primarily through two main mechanisms: direct inhibition of enzyme activity and antagonism of cell surface and intracellular receptors.

Enzyme Inhibition

The structural versatility of the pyrazole core allows for its insertion into the active sites of various enzymes, leading to the modulation of their catalytic activity. Key enzyme classes targeted by pyrazole derivatives include protein kinases and cyclooxygenases.

Protein Kinase Inhibition:

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole-containing compounds have been successfully developed as potent inhibitors of several protein kinases, including Aurora kinases, which are crucial for cell cycle regulation.

dot

Cyclooxygenase (COX) Inhibition:

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. A significant class of NSAIDs is based on the pyrazole scaffold, with celecoxib being a prominent example. These compounds selectively inhibit the COX-2 isoform, which is upregulated during inflammation, thereby reducing the production of prostaglandins.[1]

dot

Receptor Antagonism

Pyrazole derivatives can also be designed to bind to specific receptors without activating them, thereby blocking the binding of the endogenous ligand and inhibiting the downstream signaling cascade. A notable example is their activity as cannabinoid receptor antagonists.

Cannabinoid Receptor Antagonism:

The endocannabinoid system is involved in regulating a wide range of physiological processes, and the cannabinoid receptor 1 (CB1) is a key target. Pyrazole-based compounds, such as rimonabant, have been developed as potent and selective CB1 receptor antagonists.[2] By blocking the CB1 receptor, these compounds can modulate appetite, energy metabolism, and other neurological functions.[2][3]

dot

Quantitative Data Presentation

The potency and selectivity of pyrazole-based compounds are critical parameters in drug development. The following tables summarize key quantitative data for representative compounds.

Table 1: Inhibitory Activity of Pyrazole-Based Aurora Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 5h | Aurora-A | 0.78 | [4] |

| Compound 5e | Aurora-A | 1.12 | [4] |

| Alisertib (MLN8237) | Aurora-A | 3.36 | [4] |

| Compound 10e | Aurora A | 0.939 | [1][5] |

| Compound 10e | Aurora B | 0.583 | [1][5] |

| Compound 7 | Aurora A | 0.0289 | [6] |

| Compound 7 | Aurora B | 0.0022 | [6] |

Table 2: Inhibitory Activity of Pyrazole-Based COX Inhibitors

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | ~15 | ~0.04 | ~375 | [7] |

| Phar-95239 | 9.32 | 0.82 | 11.36 | [8] |

| T0511-4424 | 8.42 | 0.69 | 12.20 | [8] |

| Zu-4280011 | 15.23 | 0.76 | 20.03 | [8] |

Table 3: Binding Affinity of Pyrazole-Based Cannabinoid Receptor Ligands

| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Reference |

| Rimonabant | 2 | >1000 | [2] |

| Compound 34 | 6.9 | - | [9] |

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the evaluation of drug candidates. The following sections provide detailed methodologies for key in vitro assays.

In Vitro Aurora Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Aurora kinases.

Objective: To quantify the potency of pyrazole-based compounds as inhibitors of Aurora kinase activity.

Materials:

-

Recombinant human Aurora A/B kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Peptide substrate (e.g., Kemptide)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Workflow:

dot

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, kinase buffer, and the test compound or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro COX Inhibition Assay

This protocol outlines a method to determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.[10]

Objective: To assess the inhibitory potency and selectivity of pyrazole-based compounds for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Colorimetric or fluorometric detection kit

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the respective COX enzyme (COX-1 or COX-2), reaction buffer, heme, and the test compound or vehicle.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction using a suitable reagent (e.g., a saturated stannous chloride solution).

-

Quantify the amount of prostaglandin produced using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of COX inhibition for each compound concentration.

-

Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of test compounds for cannabinoid receptors.[11]

Objective: To measure the affinity of pyrazole-based compounds for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP55940)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand)

-

Test compounds

-

Glass fiber filter mats

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound.

-

Incubate the plate (e.g., 60-90 minutes at 30°C) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filter mats to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound and then calculate the Kᵢ value using the Cheng-Prusoff equation.

References

- 1. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rimonabant, a cannabinoid receptor type 1 inverse agonist, inhibits hepatocyte lipogenesis by activating liver kinase B1 and AMP-activated protein kinase axis downstream of Gα i/o inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 9. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Detailed Synthesis Protocol for 2-(1H-pyrazol-1-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route, starting from readily available commercial reagents. Detailed experimental procedures, safety precautions, and expected characterization data are provided to ensure successful and safe execution of the synthesis.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the N-alkylation of pyrazole with ethyl bromoacetate to yield the intermediate, ethyl 2-(1H-pyrazol-1-yl)acetate. The subsequent step is the hydrazinolysis of the ethyl ester to afford the final product, this compound.

Caption: Workflow for the two-step synthesis of this compound.

Data Presentation

Table 1: Starting Materials and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | Sigma-Aldrich, etc. |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | Sigma-Aldrich, etc. |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich, etc. |

| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich, etc. |

| Hydrazine hydrate (80%) | H₆N₂O | 50.06 | 7803-57-8 | Sigma-Aldrich, etc. |

| Ethanol, absolute | C₂H₅OH | 46.07 | 64-17-5 | Sigma-Aldrich, etc. |

Table 2: Product and Intermediate Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Expected Melting Point (°C) |

| Ethyl 2-(1H-pyrazol-1-yl)acetate | C₇H₁₀N₂O₂ | 154.17 | Oil | 70-80 | N/A |

| This compound | C₅H₈N₄O | 140.14 | Solid | 80-90 | 110-115 |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

This procedure is adapted from the synthesis of structurally similar compounds.

Materials:

-

Pyrazole (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil) (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl bromoacetate (1.05 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add ethyl bromoacetate (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 2-(1H-pyrazol-1-yl)acetate as an oil.

Step 2: Synthesis of this compound

This is a general procedure based on standard methods for hydrazide formation from esters.[1]

Materials:

-

Ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq)

-

Hydrazine hydrate (80%) (5.0 eq)

-

Absolute ethanol

Procedure:

-

Dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in absolute ethanol.

-

To this solution, add hydrazine hydrate (5.0 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound as a solid.

Expected Characterization Data

The following are expected spectral data for the final product, this compound, based on the analysis of structurally similar compounds.[2]

Table 3: Expected Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.0-9.0 (br s, 1H, -NH-), 7.5-7.8 (m, 2H, pyrazole-H), 6.2-6.4 (t, 1H, pyrazole-H), 4.8-5.0 (s, 2H, -CH₂-), 4.2-4.5 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165-170 (C=O), 138-142 (pyrazole-CH), 128-132 (pyrazole-CH), 105-108 (pyrazole-CH), 50-55 (-CH₂-) |

| IR (KBr, cm⁻¹) | ν: 3300-3400 (N-H stretch), 1650-1680 (C=O stretch, amide I), 1600-1630 (N-H bend, amide II), 1500-1550 (C=N stretch) |

| Mass Spec. (ESI-MS) | m/z: 141.07 [M+H]⁺, 163.05 [M+Na]⁺ |

Safety Precautions

Sodium Hydride (NaH):

-

Danger: Flammable solid, reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.

-

Handling: Must be handled under an inert atmosphere (nitrogen or argon). Use in a well-ventilated fume hood. Avoid contact with water and other protic solvents. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[3][4]

-

Quenching: Quench excess sodium hydride slowly and carefully with a less reactive alcohol (e.g., isopropanol or tert-butanol) at 0 °C before adding water.

Hydrazine Hydrate:

-

Danger: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life.[5]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Avoid breathing vapors.

-

Disposal: Dispose of as hazardous waste according to local regulations.

General Precautions:

-

Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals.

-

Perform all reactions in a well-ventilated fume hood.

-

Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

Application Notes and Protocols for the Step-by-Step Synthesis of Pyrazole Acetohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of pyrazole acetohydrazide analogs, versatile scaffolds of significant interest in medicinal chemistry. The protocols outlined below are based on established synthetic routes, offering a reproducible methodology for obtaining these valuable compounds for further investigation in drug discovery and development programs.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The incorporation of an acetohydrazide moiety can further enhance their biological profile by providing additional hydrogen bonding donors and acceptors, potentially increasing their affinity for various biological targets. This document details the synthetic pathway commencing from the formation of the core pyrazole ring system, followed by its conversion to the target acetohydrazide analogs.

Overall Synthetic Scheme

The synthesis of pyrazole acetohydrazide analogs is typically achieved in a two-step process. The first step involves the construction of the pyrazole ring, yielding an ethyl pyrazole-carboxylate intermediate. This is followed by the hydrazinolysis of the ester to afford the final pyrazole acetohydrazide.

Caption: General two-step synthesis of pyrazole acetohydrazide analogs.

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Intermediate)

This protocol describes the synthesis of the key intermediate, ethyl 1H-pyrazole-4-carboxylate, through the cyclocondensation of diethyl ethoxymethylenemalonate with hydrazine hydrate.

Materials:

-

Diethyl ethoxymethylenemalonate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

-

Dichloromethane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-